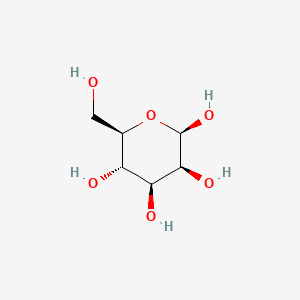

beta-D-Mannopyranose

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-RWOPYEJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015877 |

Source

|

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7322-31-8, 120442-57-1 |

Source

|

| Record name | β-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7322-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120442-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Mannopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural and Conformational Analysis of Beta D Mannopyranose

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed insights into the molecular structure and dynamics of beta-D-mannopyranose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of monosaccharides in solution. For this compound, NMR studies, including the analysis of J-coupling constants and Nuclear Overhauser Effects (NOEs), have been instrumental in characterizing the ring conformation and the orientation of substituent groups. bohrium.com

Table 1: Illustrative NMR J-coupling Constants for a Pyranose Ring

| Coupling Constant | Typical Value (Hz) for Axial-Axial Interaction | Typical Value (Hz) for Axial-Equatorial/Equatorial-Equatorial Interaction |

| ³JH1ax,H2ax | 8 - 10 | 2 - 4 |

| ³JH1eq,H2ax | 2 - 4 | 2 - 4 |

| ³JH1eq,H2eq | 2 - 4 | 2 - 4 |

Note: This table provides generalized values for pyranose rings and specific values for this compound would be determined experimentally.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule, providing a "fingerprint" of its chemical structure. nih.govmdpi.com These techniques are sensitive to the functional groups present and their local environment, making them valuable for studying the structure of carbohydrates like this compound. nih.gov

In the FTIR spectrum of a carbohydrate, characteristic bands corresponding to O-H stretching, C-H stretching, and C-O stretching vibrations are observed. mdpi.com The broad band in the 3600-3200 cm⁻¹ region is indicative of the hydroxyl groups, while the region between 1200 and 950 cm⁻¹ is often referred to as the "fingerprint region" for carbohydrates, containing complex vibrations of the C-C and C-O single bonds of the pyranoid ring. mdpi.com

Raman spectroscopy offers complementary information. While water has a strong signal in FTIR spectroscopy, its Raman signal is weak, which is advantageous for studying biological molecules in aqueous solutions. nih.govmdpi.com Raman spectra of carbohydrates show characteristic bands for C-C and C-O stretching, as well as ring vibrations, which can be used to identify the sugar and obtain information about its conformation.

Table 2: General Vibrational Band Assignments for Carbohydrates

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

| 3600 - 3200 | O-H stretching |

| 3000 - 2800 | C-H stretching |

| 1500 - 1200 | C-H bending, O-H bending |

| 1200 - 950 | C-C and C-O stretching (fingerprint region) |

Note: Specific peak positions for this compound would require experimental data.

High-resolution mass spectrometry (HRMS) is a crucial technique for the precise determination of the elemental composition of a molecule, thereby validating its chemical formula. For this compound (C₆H₁₂O₆), HRMS can confirm its molecular weight with high accuracy.

While standard mass spectrometry provides the molecular weight, advanced techniques such as tandem mass spectrometry (MS/MS) can be used for structural elucidation. In MS/MS, the parent ion is fragmented, and the resulting fragment ions provide information about the molecule's connectivity. Although less common for determining the stereochemistry of a simple monosaccharide, these fragmentation patterns can be characteristic of the sugar.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful application that can provide insights into the conformational dynamics of molecules. kcl.ac.ukcore.ac.uk By measuring the rate of exchange of labile hydrogens with deuterium, information about solvent accessibility and hydrogen bonding within the molecule can be obtained. kcl.ac.uknih.gov

Computational Chemistry Approaches

Computational methods provide a theoretical framework to explore the conformational landscape of this compound in detail, complementing experimental findings.

Density Functional Theory (DFT) has become a standard computational tool for investigating the geometries, energies, and properties of monosaccharides. researchgate.net DFT calculations have been used to optimize the geometries of various conformations of this compound, including different chair, boat, and skew-boat forms. nih.govresearchgate.net These calculations allow for the determination of the relative energies of these conformers, providing insights into their populations at equilibrium. nih.gov

Table 3: Relative Energies of this compound Conformers from DFT Calculations

| Conformation | Relative Energy (kcal/mol) |

| ⁴C₁ chair | 0.00 (Reference) |

| ¹C₄ chair | > 1.4 |

| Boat/Skew Forms | 3.6 - 8.9 |

Source: Adapted from DFT studies at the B3LYP/6-311++G* level. nih.gov The lowest energy conformation was found to be the beta-tg in the ⁴C₁ chair conformation.*

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior and conformational free-energy surfaces of molecules like this compound in solution. nih.govnih.gov By simulating the motions of atoms over time, MD can reveal the transitions between different conformational states and their relative stabilities. nih.gov

Car-Parrinello metadynamics simulations have been used to compute the conformational free-energy surface of this compound. nih.gov These simulations have identified the ¹S₅ skew-boat conformation as being among the most stable and preactivated for enzymatic reactions. nih.gov The analysis of the free-energy surface provides support for specific catalytic itineraries in enzymes that process beta-D-mannose, such as the ¹S₅ → B₂,₅ → ᴼS₂ pathway. nih.gov

MD simulations are crucial for understanding how the solvent environment influences the conformational preferences of this compound and for providing a dynamic picture that complements the static view often obtained from other experimental and computational methods.

Analysis of Ring Conformers and Interconversion Pathways (e.g., 4C1, 1S5, B2,5)

The conformational flexibility of this compound allows it to adopt several shapes, with the chair (C), boat (B), and skew (S) forms being the most significant. The most stable and predominant conformation for this compound in solution is the 4C1 chair form. researchgate.net In this conformation, the bulky hydroxymethyl group (-CH2OH) at C5 occupies an equatorial position, minimizing steric hindrance. However, unlike beta-D-glucopyranose where all bulky substituents can be equatorial, the hydroxyl group at C2 in this compound is in an axial position in the 4C1 chair, introducing some steric strain.

Computational studies using density functional theory (DFT) have mapped the relative energies of various conformers. researchgate.net The alternate chair conformation, 1C4, is significantly higher in energy by approximately 2.9–7.9 kcal/mol, although certain rotamers of the 1C4 chair may be found within about 1.4 kcal/mol of the ground state 4C1 conformation. researchgate.net

Higher energy forms, such as skew and boat conformers, also exist and are particularly relevant as intermediates in enzymatic reactions. figshare.com Skew forms like 1S5 are found to be among the more stable of the non-chair conformers. nih.gov Boat forms, such as B2,5, are generally unstable but serve as crucial transition states in the interconversion between other conformers. figshare.com For instance, many boat forms (e.g., 3,OB, B3,O, 1,4B, and B1,4) can transition without an energy barrier to various skew forms (1S3, 5S1, 1S5), which are approximately 3.6 to 8.9 kcal/mol higher in energy than the most stable 4C1 conformation. researchgate.net

The interconversion between these forms follows specific pathways on the conformational free-energy surface. A key pathway implicated in enzymatic catalysis involves the transition from a skew form to a boat form, such as the 1S5 → B2,5 → OS2 itinerary. figshare.comacs.org This pathway highlights the dynamic nature of the pyranose ring, which must distort from its low-energy chair conformation to higher-energy shapes to facilitate biochemical reactions.

| Conformer | Relative Energy (kcal/mol) | General Stability |

|---|---|---|

| 4C1 (Chair) | 0 (Reference) | Most Stable |

| 1C4 (Chair) | ~2.9 - 7.9 | High Energy |

| Skew Forms (e.g., 1S5) | ~3.6 - 8.9 | Intermediate |

| Boat Forms (e.g., B2,5) | > 8.9 | Unstable/Transition State |

Prediction of Substrate Preactivation in Enzyme Active Sites

The mechanism of glycosidic bond cleavage by enzymes known as glycoside hydrolases often involves the distortion of the substrate's pyranose ring. nih.gov This distortion, termed "substrate preactivation," positions the substrate in a conformation that mimics the transition state of the reaction, thereby lowering the activation energy.

For enzymes that process beta-D-mannosides, such as retaining β-mannosidases, the substrate is often bound not in its stable 4C1 chair form but in a higher-energy skew conformation, specifically the 1S5 skew boat. figshare.comnih.gov This conformation is considered "preactivated" for several reasons. Computational simulations have shown that in the 1S5 state, there is a significant elongation of the C1-O1 bond (the glycosidic bond to be cleaved) and a shortening of the C1-O5 ring bond. nih.gov Furthermore, there is an increased positive charge development on the anomeric carbon (C1), making it more susceptible to nucleophilic attack. nih.gov

The analysis of the conformational free-energy surface supports a specific catalytic itinerary for these enzymes: 1S5 → B2,5 → OS2. figshare.comacs.org The enzyme's active site binds the mannose unit and stabilizes it in the 1S5 conformation. From there, the molecule passes through the B2,5 boat-like transition state en route to the OS2 skew-boat, facilitating the cleavage of the glycosidic bond. figshare.com This demonstrates that the degree of preactivation required by glycoside hydrolases is intrinsically related to the conformational properties of the isolated sugar ring. nih.gov

| Parameter | Change in 1S5 Conformer | Effect on Reactivity |

|---|---|---|

| C1-O1 Bond (Glycosidic Bond) | Elongation | Weakens the bond for cleavage |

| C1-O5 Bond (Ring) | Shortening | Promotes oxocarbenium ion character |

| Charge at C1 (Anomeric Carbon) | Increase in positive charge | Enhances susceptibility to nucleophilic attack |

Influence of Anomeric Configuration on Molecular Geometry

The anomeric configuration—whether the hydroxyl group at C1 is in an axial (alpha) or equatorial (beta) position—has a profound influence on the molecular geometry and stability of mannopyranose. In this compound, the C1 hydroxyl group is in the equatorial position in the dominant 4C1 chair conformation. Conversely, in alpha-D-Mannopyranose, the C1 hydroxyl group is axial.

This difference is critical due to a stereoelectronic phenomenon known as the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon to favor an axial orientation, as this allows for a stabilizing interaction between a lone pair of electrons on the ring oxygen (O5) and the antibonding orbital (σ*) of the C1-substituent bond.

In the case of mannopyranose, there is a delicate balance between steric hindrance and the anomeric effect. While the beta anomer avoids the 1,3-diaxial steric clash that would occur with an equatorial C1 hydroxyl group, the alpha anomer benefits from the stabilizing anomeric effect. However, for mannopyranose, there is also an axial hydroxyl group at the C2 position. The interaction between the axial C1-OH in the alpha anomer and the axial C2-OH leads to significant steric repulsion.

As a result, in vacuo calculations show only a slight energetic preference between the alpha and beta anomers of mannopyranose in the 4C1 chair conformation. researchgate.net This contrasts with glucopyranose, where the alpha anomer is notably more stable in a vacuum. researchgate.net The presence of the axial C2 hydroxyl group in mannose complicates the typical stability patterns seen in other pyranoses, making the geometric and energetic differences between its anomers less pronounced but still critical for molecular recognition and reactivity. uq.edu.au

Biosynthesis and Metabolic Pathways Involving Beta D Mannopyranose

Enzymatic Formation of Beta-D-Mannopyranose Linkages

The creation of glycosidic bonds involving this compound is a critical step in the synthesis of numerous glycoconjugates and polysaccharides. This process is primarily carried out by two major classes of enzymes: glycosyltransferases and phosphorylases.

Glycosyltransferase-Mediated Biosynthesis of Mannans and Glycoconjugates

Glycosyltransferases (GTs) are a vast family of enzymes responsible for the synthesis of complex carbohydrates and glycoconjugates. researchgate.net They catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. researchgate.net In the context of this compound, GTs are essential for the biosynthesis of mannans (polymers of mannose) and a wide array of glycoconjugates. researchgate.netresearchgate.net

The biosynthesis of mannoproteins in fungi, for instance, involves a series of mannosyltransferases. royalsocietypublishing.org In Saccharomyces cerevisiae, the process is initiated in the Golgi apparatus by a complex known as M-Pol I, which includes the mannosyltransferase Mnn9p. royalsocietypublishing.org This enzyme is responsible for the initial "priming" step, adding an α-1,6-linked mannose residue to the growing glycan chain. royalsocietypublishing.org This backbone is then further elongated by other mannosyltransferases. royalsocietypublishing.org

In bacteria, glycosyltransferases are crucial for the synthesis of essential cell envelope components like lipoarabinomannan (LAM) in Mycobacterium tuberculosis. oup.com The synthesis of the mannan (B1593421) core of LAM is a complex process involving multiple mannosyltransferases that utilize nucleotide-diphosphate-linked sugar donors and lipid-linked sugar donors. oup.com

The diversity of glycosyltransferases allows for the formation of various linkage types, contributing to the immense structural diversity of glycans found in nature. researchgate.netmdpi.com These enzymes are often membrane-associated and can be challenging to study due to their instability and low abundance in the cell. oup.com

Phosphorylase-Catalyzed Synthesis and Reverse Phosphorolysis

Phosphorylases offer an alternative, energy-efficient mechanism for the formation and breakdown of glycosidic bonds. science.gov These enzymes catalyze the reversible phosphorolysis of a glycosidic bond, where the energy of the bond is conserved in the formation of a sugar 1-phosphate. science.govgoogle.com This process, known as reverse phosphorolysis, can be harnessed for the synthesis of specific oligosaccharides. google.comnih.gov

A notable example of a phosphorylase involved in this compound metabolism is BT1033, an enzyme from the human gut bacterium Bacteroides thetaiotaomicron. science.govnih.gov BT1033 belongs to the glycoside hydrolase family 130 (GH130) and catalyzes the reversible phosphorolysis of β-1,4-D-mannosyl-N-acetyl-D-glucosamine (Man-GlcNAc). science.govnih.govnih.gov

In the catabolic direction, BT1033 breaks down Man-GlcNAc, a component of N-glycans, into α-D-mannose 1-phosphate and N-acetyl-D-glucosamine. science.govnih.gov This pathway is more energy-efficient than the conventional pathway involving β-mannosidases and ATP-dependent hexokinases because it directly produces a phosphorylated mannose that can enter glycolysis. science.gov

The reverse reaction, the synthesis of Man-GlcNAc from α-D-mannose 1-phosphate and N-acetyl-D-glucosamine, demonstrates the synthetic potential of these enzymes. science.govnih.gov The enzyme BT1033 from Bacteroides thetaiotaomicron has been shown to efficiently catalyze the formation of β-D-glucosyl-(1→4)-D-mannopyranose. Other bacterial phosphorylases, such as UhgbMP from an uncultivated Bacteroides species and RaMP2 from Ruminococcus albus, also exhibit activity on β-1,4-manno-oligosaccharides and are valuable biocatalytic tools for synthesizing various manno-oligosaccharides. nih.gov

| Enzyme | Organism | Substrate/Product | Metabolic Role | Reference |

|---|---|---|---|---|

| BT1033 | Bacteroides thetaiotaomicron | β-1,4-D-mannosyl-N-acetyl-D-glucosamine | N-glycan catabolism and synthesis | science.gov, nih.gov |

| UhgbMP | Uncultivated Bacteroides sp. | β-1,4-manno-oligosaccharides, mannans | N-glycan and mannan degradation and synthesis | researchgate.net, nih.gov |

| RaMP2 | Ruminococcus albus | β-1,4-manno-oligosaccharides | Mannan catabolism | nih.gov |

Integration into Broader Carbohydrate Metabolism

The metabolic pathways of this compound are closely linked to central carbohydrate metabolism, particularly glycolysis. The key intermediate connecting these pathways is mannose-6-phosphate (B13060355).

Pathways of Mannose-6-Phosphate Formation and Interconversion

Mannose-6-phosphate (M6P) can be generated through two primary routes. nih.gov First, exogenous mannose can be phosphorylated by hexokinase to form M6P. nih.gov Second, M6P can be synthesized from fructose-6-phosphate (B1210287) (F6P), an intermediate of glycolysis, through the action of mannose-6-phosphate isomerase (MPI), also known as phosphomannose isomerase (PMI). wikipedia.orgontosight.ai

MPI catalyzes the reversible interconversion of F6P and M6P. wikipedia.orgontosight.ai This enzymatic step is critical for providing D-mannose (B1359870) derivatives necessary for various glycosylation reactions. uniprot.org In Escherichia coli, M6P is the first committed step in the biosynthesis of the activated mannose donor, GDP-α-D-mannose. smpdb.ca M6P is subsequently converted to mannose-1-phosphate by phosphomannomutase, which is then used to synthesize GDP-D-mannose. smpdb.ca

The interconversion between glucose-6-phosphate and mannose-6-phosphate can occur without a nucleotide-linked sugar intermediate, mediated by phosphomannose isomerase. vaia.com

Contribution of Exogenous Mannose to Glycosylation Pools

While glucose is a major source of mannose for N-glycans through the action of MPI, exogenous mannose can also directly and significantly contribute to the glycosylation pool. nih.gov Studies have shown that human fibroblasts can derive a substantial portion of the mannose required for N-glycan synthesis directly from exogenous mannose, even when glucose is present in much higher concentrations. nih.govcapes.gov.br

This indicates a high efficiency of incorporation for exogenous mannose into N-glycans. nih.gov In normal human fibroblasts, exogenous mannose can provide 25-30% of the mannose for N-glycans. nih.gov This contribution becomes even more critical in individuals with a deficiency in MPI (Congenital Disorder of Glycosylation, CDG-Ib), where fibroblasts may obtain as much as 80% of their mannose directly from exogenous sources. nih.gov

| Cell Type | Condition | Contribution of Exogenous Mannose to N-Glycan Mannose | Reference |

|---|---|---|---|

| Normal Human Fibroblasts | Physiological (5 mM glucose, 50 µM mannose) | ~25-30% | nih.gov |

| MPI-deficient CDG Fibroblasts | Physiological (5 mM glucose, 50 µM mannose) | ~80% | nih.gov |

| PMM-deficient Fibroblasts | 1 mM mannose supplementation | Restores depleted GDP-mannose pools | oup.com |

| PMI-deficient Fibroblasts | 1 mM mannose supplementation | Restores depleted GDP-mannose pools | oup.com |

Enzymatic Hydrolysis and Degradation Mechanisms

The enzymatic hydrolysis of β-D-mannopyranose containing polysaccharides is a key step in the breakdown of plant cell wall hemicellulose. This process involves the action of specific enzymes that cleave the β-1,4-mannosidic linkages in the backbone of mannans, galactomannans, and glucomannans. ebi.ac.uknih.gov

Glycoside Hydrolases (GHs) and Beta-Mannosidases

The primary enzymes responsible for the degradation of mannans are β-mannanases (endo-1,4-β-D-mannanase, EC 3.2.1.78) and β-mannosidases (EC 3.2.1.25). jmb.or.krmedcraveonline.com β-Mannanases are endo-acting enzymes that randomly cleave internal β-1,4-mannosidic bonds within the mannan polymer, generating shorter manno-oligosaccharides. ebi.ac.ukjmb.or.kr For a complete breakdown to the monosaccharide level, exo-acting enzymes like β-mannosidases are required to hydrolyze terminal, non-reducing β-D-mannose residues from these oligosaccharides. lu.secreative-enzymes.com

These enzymes are classified into various Glycoside Hydrolase (GH) families based on their amino acid sequence similarities, which reflect their structural and mechanistic relationships. diva-portal.org The major GH families containing β-mannanases are GH5, GH26, GH113, and GH134. plos.orgcornell.eduresearchgate.net Enzymes within families GH5, GH26, and GH113 typically share a (β/α)8 barrel structure and employ a retaining catalytic mechanism. nih.govplos.org In contrast, GH134 β-mannanases have a lysozyme-like fold and utilize an inverting mechanism. plos.orgnih.gov

β-Mannosidases, which are crucial for the final step of mannan degradation, are found in GH families 1, 2, and 5. creative-enzymes.comnih.gov These enzymes play a vital role in cellular metabolism, particularly in the lysosomal degradation of glycoproteins. creative-enzymes.comwikipedia.org Mutations in the gene encoding human lysosomal β-mannosidase (MANBA) lead to β-mannosidosis, a lysosomal storage disease. wikipedia.org

The concerted action of endo-acting β-mannanases and exo-acting β-mannosidases ensures the efficient conversion of complex mannans into metabolizable D-mannose. lu.senih.gov Some organisms also produce accessory enzymes, such as α-galactosidases, which remove galactose side chains from galactomannans, facilitating the access of β-mannanases to the mannan backbone. lu.se

Substrate Specificity and Binding Modes of Mannanases

The substrate specificity of mannanases is determined by the architecture of their active site, which consists of a series of subsites that accommodate the manno-oligosaccharide chain. mdpi.com These enzymes need a minimum of five substrate-binding sites for efficient hydrolysis. frontiersin.org The specificity for different types of mannans, such as pure mannan, glucomannan (B13761562), and galactomannan (B225805), varies among enzymes from different sources and GH families. mdpi.comacs.org

For instance, GH5 mannanases, like Bacillus agaradhaerens Man5A, can accommodate both glucose and mannose at their -2 and +1 subsites, allowing them to hydrolyze glucomannan with a variable sequence. acs.org This flexibility is attributed to polar residues in the active site that can interact with the 2-hydroxyl group of the sugar in either an axial (mannose) or equatorial (glucose) configuration. acs.org In contrast, GH26 mannanases, such as Bacillus subtilis Man26A, exhibit stricter specificity for mannose at their negative subsites due to specific polar interactions with the axial 2-hydroxyl group. acs.org

The presence of galactose side chains on the mannan backbone can significantly influence enzyme activity. pdbj.org Some mannanases have a catalytic groove that is sterically hindered, preventing binding to galactose-substituted mannans. pdbj.org For example, the endo-β-mannanase from Rhizopus microsporus (RmMan134A) has lysine (B10760008) and valine residues that create steric hindrance, impeding the binding of galactose branches. pdbj.org The substrate specificity of purified mannanase (B13387028) from Bacillus sp. R2AL2A was highest for konjac powder, followed by locust bean gum, and showed lower activity towards guar (B607891) gum, which has a higher degree of galactose substitution. nih.gov

Carbohydrate-Binding Modules (CBMs) are often found associated with mannanases and can enhance their catalytic activity, particularly towards insoluble substrates, by increasing the enzyme's proximity to the polysaccharide. lu.semdpi.com

Table 1: Substrate Specificity of Various Mannanases

| Enzyme Source | GH Family | Optimal Substrate(s) | Reference(s) |

|---|---|---|---|

| Aspergillus niger gr | - | Locust bean gum > Guar gum > Copra mannan | jmb.or.kr |

| Bacillus sp. R2AL2A | - | Konjac powder > Locust bean gum | nih.gov |

| Hermetia illucens (metagenome) | GH26 | Locust bean gum > Guar gum | mdpi.com |

| Bacillus agaradhaerens Man5A | GH5 | Glucomannan, Mannan | acs.org |

| Bacillus subtilis Man26A | GH26 | Mannan | acs.org |

| Rhizopus microsporus RmMan134A | GH134 | Locust bean gum | pdbj.org |

| Hordeum vulgare (Barley) HvMAN1 | GH5 | Mannans, Galactomannans, Glucomannans | nih.gov |

Catalytic Itineraries of Glycosidic Bond Cleavage

The cleavage of the β-1,4-glycosidic bond by most β-mannanases (from GH families 5, 26, and 113) occurs through a double-displacement retaining mechanism. nih.govplos.org This mechanism involves two key carboxylic acid residues in the active site: a nucleophile and an acid/base catalyst. lu.sefrontiersin.org

The catalytic process proceeds in two steps:

Glycosylation: The nucleophilic carboxylate (typically glutamate (B1630785) or aspartate) attacks the anomeric carbon (C1) of the mannose residue at the -1 subsite. Simultaneously, the acid/base catalyst protonates the glycosidic oxygen, facilitating the departure of the leaving group (the rest of the polysaccharide chain). medcraveonline.comlu.se This results in the formation of a covalent glycosyl-enzyme intermediate. creative-enzymes.com

Deglycosylation: The acid/base residue, now acting as a base, activates a water molecule, which then attacks the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolyzes the intermediate, releasing the mannose product with a retained anomeric configuration (β-anomer) and regenerating the free enzyme. medcraveonline.comcreative-enzymes.com

During this process, the mannose ring in the -1 subsite is proposed to distort from its ground state chair conformation (4C1) to a skew-boat conformation (1S5) to accommodate the stereoelectronic requirements of the transition state. pdbj.orgresearchgate.net

In contrast, β-mannanases from the GH134 family employ a single-displacement inverting mechanism. nih.gov This mechanism also involves two catalytic carboxylates, but they function as a general acid and a general base. A water molecule directly attacks the anomeric carbon, assisted by the general base, while the general acid protonates the leaving group oxygen. nih.gov This leads to an inversion of the anomeric configuration, releasing the product as an α-anomer. genome.jpqmul.ac.uk The transition state for this mechanism involves an oxocarbenium ion-like character, with the mannopyranose ring distorting to a 3H4/3E conformation. nih.gov

Table 2: Key Catalytic Residues in β-Mannanases

| Enzyme/Family | Catalytic Nucleophile | Acid/Base Catalyst | Mechanism | Reference(s) |

|---|---|---|---|---|

| GH5 / GH26 | Glutamate | Glutamate | Retaining | nih.govresearchgate.net |

| Tomato (LeMAN4a) | E318 | E204 | Retaining | researchgate.net |

| GH134 | - | General Acid/Base (e.g., E45) | Inverting | nih.gov |

Role of Beta D Mannopyranose in Glycoconjugate Structure and Function

Glycolipids and Their Biological Significance

Glycolipids are lipid molecules with attached carbohydrate moieties that are essential components of cell membranes. mdpi.com They play crucial roles in maintaining membrane stability and facilitating cell-cell recognition, which is vital for immune responses and tissue formation. mdpi.com

Phosphatidyl-myo-inositol mannosides (PIMs) are a class of glycolipids that are particularly abundant in the cell envelope of mycobacteria, including the pathogen Mycobacterium tuberculosis. asm.orgnih.gov These molecules are not only key structural components but also serve as precursors for more complex lipoglycans like lipomannan (LM) and lipoarabinomannan (LAM), which are important in host-pathogen interactions. nih.govresearchgate.net

The biosynthesis of PIMs is a sequential process initiated in the cytoplasm. asm.orgcsic.es The sugar donor for the mannose residues is GDP-mannose. asm.orgacs.org

The initial steps of the PIM biosynthetic pathway are as follows:

Formation of PIM₁: The process begins with the transfer of a mannose residue from GDP-mannose to the 2-position of the myo-inositol ring of phosphatidyl-myo-inositol (PI). This reaction is catalyzed by the mannosyltransferase PimA, resulting in the formation of phosphatidyl-myo-inositol monomannoside (PIM₁). asm.orgnih.gov

Formation of PIM₂: Subsequently, a second mannosyltransferase, PimB', catalyzes the transfer of another mannose residue from GDP-mannose, this time to the 6-position of the myo-inositol ring of PIM₁, yielding phosphatidyl-myo-inositol dimannoside (PIM₂). asm.orgcsic.es

Acylation: PIM₂ can then be acylated by an acyltransferase, which adds a fatty acyl chain to the mannose residue at the 2-position of the inositol, forming Ac₁PIM₂. asm.orgcsic.es This acylated form is a major PIM species in mycobacteria. asm.org

Further mannosylation and acylation steps lead to the formation of higher PIMs, such as PIM₆, which contains six mannose residues. asm.orgacs.org The precise sequence and regulation of these subsequent steps are complex and continue to be an area of active research.

Polysaccharides as Structural Components

Polysaccharides are long chains of monosaccharide units linked by glycosidic bonds. They serve various functions in organisms, including energy storage and as structural components of cell walls.

Glucomannans are linear hemicellulosic polysaccharides found in the cell walls of plants, particularly in softwoods and the secondary walls of hardwoods. jopcr.comscionresearch.com They are composed of β-(1→4)-linked D-mannose (B1359870) and D-glucose residues arranged in a non-repeating fashion. jopcr.comnih.gov

The primary role of glucomannans in the plant cell wall is structural. They are thought to form cross-links with cellulose (B213188) microfibrils, contributing to the integrity and strength of the cell wall architecture. scionresearch.com In some plants, such as those with tubers or corms, glucomannans also function as a storage carbohydrate. jopcr.commegazyme.com

The ratio of glucose to mannose in glucomannan (B13761562) can vary significantly depending on the plant source. jopcr.commegazyme.com This variation in composition, along with the degree of acetylation, influences the physical properties of the polysaccharide, such as its solubility and viscosity. jopcr.commegazyme.com

| Plant Source | Common Name | Mannose:Glucose Ratio |

| Amorphophallus konjac | Konjac | 1.6:1 |

| Orchis mascula | Salep Orchid | 3:1 |

| Aloe vera | Aloe | 1:2 to 19.13:1 (varies) |

| Pinus spp. | Pine | 2.1:1 |

| Populus spp. | Poplar/Aspen | 2:1 |

| Carpinus betulus | Hornbeam | 1.5:1 |

| Dendrobium catenatum | - | Varies |

Table showing the variable mannose to glucose ratios in glucomannans from different plant sources. jopcr.comscionresearch.comnih.govmegazyme.comencyclopedia.pub

Mannans in Fungal Cell Walls

Mannans, polymers of mannose, are crucial components of the fungal cell wall, particularly in pathogenic species like Candida albicans and Aspergillus fumigatus. These complex carbohydrates are primarily found as N-linked and O-linked glycans attached to proteins, forming mannoproteins that constitute the outermost layer of the cell wall. nih.govoup.comfrontiersin.org This strategic location makes them a primary interface between the fungus and its environment, including the host immune system. nih.gov The structure of these mannans, which often includes beta-D-mannopyranose, is critical to the cell wall's integrity, permeability, and role in pathogenesis. frontiersin.orgtandfonline.com

In Candida albicans, the cell wall is a bilayered structure with an inner skeleton of chitin (B13524) and β-glucans and an outer layer rich in mannoproteins. nih.gov The N-linked mannans of C. albicans are characterized by a highly branched structure. They possess an α-1,6-mannose backbone with α-1,2-oligomannose side chains. frontiersin.org A key feature of C. albicans mannans, particularly in serotype A, is the presence of β-1,2-linked mannose units that cap these side chains. frontiersin.orgportlandpress.comnih.gov These β-1,2-mannosides can be found in both acid-labile and acid-stable fractions of the mannan (B1593421). nih.govportlandpress.com The acid-labile β-1,2-linked manno-oligosaccharides are phosphodiesterified. frontiersin.orgportlandpress.com The presence and structure of these β-1,2-mannose containing side chains are of significant immunological importance, acting as specific antigenic determinants. portlandpress.comnih.gov For instance, the β-1,2-linked mannose residues attached to α-1,2-linked side chains correspond to antigenic factor 5, while those attached to α-1,3-linked mannose residues are also recognized by the immune system. portlandpress.comnih.gov

The morphology of C. albicans influences the mannan structure; the transition from the yeast to the hyphal form is associated with a significant decrease in the phosphodiesterified, acid-labile β-1,2-linked manno-oligosaccharides. frontiersin.orgportlandpress.com However, the amount of acid-stable β-1,2 linkage-containing side chains remains consistent between the two forms. frontiersin.org While the functional significance of β-1,2-mannosylation is still being fully elucidated, its removal does not appear to impact cell growth or integrity under laboratory conditions. nih.gov

In contrast to the highly branched mannoproteins of yeasts, the mannans in the filamentous fungus Aspergillus fumigatus are different. A major mannan structure in A. fumigatus is a galactomannan (B225805), which is covalently linked to the β-1,3-glucan-chitin core of the cell wall. asm.org This galactomannan consists of a linear mannan core with repeating units of α-1,6-linked and α-1,2-linked mannoses, decorated with side chains of galactofuranose. asm.org The conidial (spore) cell wall of A. fumigatus has a higher mannan content compared to the mycelial (hyphal) wall and features a specific mannan with side chains containing galactopyranose, glucose, and N-acetylglucosamine residues. mdpi.com

Functionally, fungal mannans, including those containing this compound, play a multifaceted role. They contribute to the low permeability and porosity of the cell wall, which can affect the fungus's resistance to antifungal drugs. frontiersin.org By forming the outer layer, mannans can also mask the inner β-glucan layer from detection by the host's immune system, a process known as "gluco-shielding". frontiersin.orgtandfonline.com However, the mannans themselves are recognized as pathogen-associated molecular patterns (PAMPs) by various host immune receptors. frontiersin.org

Table 1: Linkages of Mannose in Fungal Cell Wall Mannans

| Fungus Species | Mannan Type | Backbone Linkage | Side Chain Linkages | Terminal Residues/Structures | Reference |

|---|---|---|---|---|---|

| Candida albicans (Serotype A) | N-linked Mannan | α-1,6-mannose | α-1,2-oligomannose, α-1,3-mannose | Capped with β-1,2-mono-, di-, tri-, or tetra-mannans | frontiersin.orgportlandpress.comnih.gov |

| Aspergillus fumigatus | Galactomannan | α-1,6-mannose and α-1,2-mannose | Galactofuranose side chains | - | asm.org |

| Aspergillus fumigatus (Conidia) | Specific Mannan | α-1,6-mannose (polymerization) | Side chains with galactopyranose, glucose, and N-acetylglucosamine | - | mdpi.com |

Bacterial Polysaccharides and Extracellular Matrices

This compound is a constituent of various bacterial polysaccharides, which are key components of the extracellular matrix (ECM) in bacterial biofilms. mdpi.com The ECM is a complex assemblage of extracellular polymeric substances, including polysaccharides, proteins, and extracellular DNA, that encases bacteria in a biofilm, providing structural integrity and protection. mdpi.comportlandpress.com

A notable example is the exopolysaccharide Psl, produced by the opportunistic pathogen Pseudomonas aeruginosa. Psl is crucial for the initiation and maintenance of biofilm structure. nih.gov Chemical analyses have revealed that Psl is a mannose-rich and galactose-rich polysaccharide. nih.govmdpi.com More detailed structural studies have identified its repeating unit as a pentasaccharide composed of D-mannose, D-glucose, and L-rhamnose. mdpi.comfrontiersin.org Psl plays a direct role in cell-to-cell and cell-to-surface interactions, essentially acting as a molecular glue for the biofilm. nih.govasm.org Interestingly, Psl can also function as an external signal, stimulating the production of the intracellular signaling molecule c-di-GMP, which in turn upregulates Psl synthesis in a positive feedback loop. pnas.org This signaling role highlights the dynamic and regulatory functions of extracellular polysaccharides beyond their structural contributions. The presence of Psl in the biofilm matrix also confers protection against various antibiotics. asm.orgasm.org

Another exopolysaccharide produced by some Pseudomonas species is alginate, a linear polymer of β-D-mannuronic acid and its C5 epimer, α-L-guluronic acid, linked by 1,4-glycosidic bonds. nih.gov While structurally related to mannose, mannuronic acid is the key component here. Alginate is particularly associated with mucoid strains of P. aeruginosa that are often isolated from chronic infections. frontiersin.org

In other bacteria, such as Nostoc sp., a cyanobacterium, a complex exopolysaccharide has been identified that contains (1→3)-linked β-D-mannopyranose as one of its four dominant sugar monomers, alongside α-L-arabinopyranose, β-D-glucopyranose, and β-D-xylopyranose. nih.gov This indicates the widespread incorporation of β-D-mannopyranose into the extracellular polysaccharides of diverse bacterial species.

The functions of these mannose-containing bacterial polysaccharides are critical for the bacterial lifecycle, particularly in the context of biofilm formation. They mediate initial attachment to surfaces, provide the structural scaffold for the mature biofilm, and protect the embedded bacteria from environmental stresses, including desiccation, antimicrobial agents, and the host immune response. mdpi.comfrontiersin.orgasm.org

Table 2: Mannose-Containing Polysaccharides in Bacterial Extracellular Matrices

| Bacterium | Polysaccharide | Monosaccharide Composition (including Mannose) | Function | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | Psl | D-mannose, D-galactose, D-glucose, L-rhamnose | Biofilm initiation and maintenance, cell-cell/cell-surface adhesion, signaling, antibiotic resistance | nih.govmdpi.comfrontiersin.orgasm.org |

| Pseudomonas chlororaphis | Psl-like polysaccharide | Contains mannose | Biofilm architecture, niche competition, early surface attachment | nih.gov |

| Nostoc sp. | Exopolysaccharide (EPS) | β-D-mannopyranose, α-L-arabinopyranose, β-D-glucopyranose, β-D-xylopyranose | Potential immunomodulatory effects | nih.gov |

| Azotobacter vinelandii | Alginate | β-D-mannuronic acid, α-L-guluronic acid | - | nih.gov |

Enzymatic Recognition and Carbohydrate Protein Interactions of Beta D Mannopyranose

Molecular Mechanisms of Enzyme-Substrate Recognition

The enzymatic processing of beta-D-mannopyranose is a highly regulated process that relies on the precise recognition of the sugar's structure by the enzyme's active site. This recognition is a multifaceted process involving specific subsites within the enzyme and conformational changes in both the enzyme and the substrate.

Subsite Specificity in Glycoside Hydrolases

Glycoside hydrolases (GHs) are enzymes that catalyze the hydrolysis of glycosidic bonds. Their specificity for particular sugars is determined by the architecture of their substrate-binding sites, which are often composed of a series of subsites. Each subsite interacts with a specific monosaccharide unit of the oligosaccharide substrate.

In the context of this compound recognition, studies on various GH families have provided significant insights. For instance, GH family 5 (GH5) and GH26 mannanases, which break down mannan (B1593421), a polymer of mannose, exhibit distinct subsite specificities. While both families cleave the glycosidic bond of mannosides at the -1 subsite, their recognition patterns at other subsites can vary. acs.org Some GH26 mannanases show a strong preference for mannose at their negative binding sites. acs.org In contrast, certain GH5 mannanases can accommodate either glucose or mannose at their -2 and +1 subsites, allowing them to hydrolyze glucomannan (B13761562), a heteropolysaccharide of glucose and mannose. acs.org

Structural studies of a GH26 β-mannanase from a termite symbiont revealed specific recognition of glucose at subsite -5 and mannose at subsite -2, while subsites -3 and -4 could accommodate both sugars. nih.gov This flexibility is crucial for the efficient degradation of heterogeneous plant cell wall components. nih.gov Similarly, research on GH1 glycoside hydrolases from rice has shown that enzymes within the same family can have preferences for either β-D-glucosides or β-D-mannosides, a difference attributed to interactions at various subsites, including the +2 subsite. researchgate.net The ability to hydrolyze oligosaccharides of varying lengths is also influenced by the presence of an extended series of subsites. researchgate.net

The specific interactions at these subsites are critical for catalysis. In a GH130 enzyme, the -1 subsite is tailored for the specific recognition of mannose, with the α-D-mannopyranosyl 1-phosphate ring being stabilized through stacking interactions with a tyrosine residue (Tyr-103). researchgate.net This precise positioning allows catalytic residues to facilitate the reaction. researchgate.net

Table 1: Subsite Specificity in Selected Glycoside Hydrolases for Mannose-Containing Substrates

| Enzyme/Family | Subsite | Specificity | Reference |

| GH5 Mannanase (B13387028) (Bacillus agaradhaerens) | -2, +1 | Glucose or Mannose | acs.org |

| GH26 Mannanase (Bacillus subtilis) | Negative subsites | Mannose | acs.org |

| GH26 β-Mannanase (Termite symbiont) | -5 | Glucose | nih.gov |

| GH26 β-Mannanase (Termite symbiont) | -2 | Mannose | nih.gov |

| GH26 β-Mannanase (Termite symbiont) | -3, -4 | Glucose or Mannose | nih.gov |

| GH130 Enzyme (UhgbMP) | -1 | Mannose | researchgate.net |

Active Site Conformations and Ligand Docking Studies

The binding of this compound to an enzyme's active site is not a simple lock-and-key process. It often involves conformational changes in the sugar ring itself. Docking studies, a computational method used to predict the binding orientation of a ligand to a protein, have been instrumental in understanding these dynamics. mdpi.com

For instance, docking studies on β-mannosidase from Bacteroides thetaiotaomicron investigated various conformations of this compound and its derivatives within the active site. researchgate.netoup.comoup.com These studies explored the conformational pathway of the sugar, such as the 4C1 → 4H5 → 1S5 itinerary, to determine the most favorable conformation for hydrolysis. researchgate.netoup.com The results indicated that the presence of a p-nitrophenyl group increased binding energies and that the 1S5 skew-boat conformation provided a position nearly identical to that observed in crystal structures. researchgate.netoup.com

Similarly, docking studies on a Family 47 glycoside hydrolase, endoplasmic reticulum α-(1→2)-mannosidase I (ERManI), were used to elucidate the conformational pathway of the substrate to the transition state. iastate.edu By docking various conformers of α-D-mannopyranosyl-(1→2)-α-D-mannopyranose, researchers proposed a likely binding pathway of 1C4 → 3H2 → OS2 → 3,OB → 3S1 → 3E, with the transition state being close to a 3E conformation. iastate.edu

The crystal structure of the membrane acyltransferase PatA in the presence of this compound and palmitate has also provided insights into its inhibitory mechanism. acs.orgnih.gov The mannose ring of the acceptor molecule binds in a cavity at the end of a long groove where the active site is located. acs.orgnih.govresearchgate.net This structural information is valuable for the design of potential inhibitors. acs.orgnih.gov

This compound as a Ligand for Lectins and Receptors

Beyond enzymes, this compound is a crucial ligand for a variety of lectins and cell surface receptors, mediating cell-cell recognition, pathogen binding, and immune responses.

Interactions with C-Type Lectins (e.g., Dectin-2, Mannose Receptor)

C-type lectin receptors (CLRs) are a major class of pattern recognition receptors in the innate immune system that recognize carbohydrate structures on pathogens. embopress.org Dectin-2 and the Mannose Receptor are prominent CLRs that bind to mannose-containing glycans.

Dectin-2, a C-type lectin found on immune cells like macrophages, plays a role in antifungal immunity by recognizing α-mannans on fungal surfaces. uniprot.org Structural and binding studies have shown that Dectin-2's carbohydrate-recognition domain (CRD) selectively binds to glycans containing Manα1-2Man epitopes. rcsb.org This specificity allows Dectin-2 to bind to fungal mannans and other microbial polysaccharides. rcsb.org Dectin-2 has also been found to recognize endogenous proteins, such as β-glucuronidase, in a mannose-dependent manner, suggesting a role in self-recognition. plos.org

The Mannose Receptor, another C-type lectin, has a CRD that specifically binds mannose. pdbj.org The interaction between CLRs and their ligands is calcium-dependent, with specific amino acid motifs in the CRD determining binding specificity. embopress.org The EPN (Glu-Pro-Asn) motif, for example, facilitates the binding of mannose-type carbohydrates. embopress.org

Carbohydrate-Aromatic Interactions in Protein Binding

A recurring feature in the binding of carbohydrates to proteins is the interaction between the sugar ring and aromatic amino acid residues, such as tryptophan, tyrosine, and phenylalanine, in the binding site. researchgate.netmdpi.comcsic.es These interactions, often referred to as CH/π interactions, involve the stacking of the aromatic ring against the C-H groups of the pyranose ring. researchgate.netmdpi.comcsic.es

These interactions are a combination of dispersion forces and electrostatic contributions. researchgate.netmit.edu The partially positive protons of the carbohydrate's C-H bonds interact with the electron-rich π system of the aromatic ring. mit.edu For this compound, the C-H groups on carbons C1, C2, and C3 can form a patch that interacts with an aromatic residue. researchgate.netmdpi.com The strength of these interactions can be influenced by the size and electronic nature of the aromatic ring, with affinity often increasing with the size of the aromatic system. csic.es

While these CH/π interactions are common for some monosaccharides like β-D-galactose and β-D-glucose, they are less frequent in the binding sites of α-D-mannose. nih.gov This difference is attributed to the stereochemistry of the hydroxyl groups, which affects the electronic properties of the C-H bonds. nih.gov

Hydrophobic Interactions in Glycan Binding Sites

Hydrophobic interactions also play a significant role in the binding of glycans to proteins. The hydrophobic faces of the sugar ring can interact with nonpolar residues in the protein's binding site. This can help to displace water molecules from the binding interface, which is an entropically favorable process.

The interplay of polar interactions, such as hydrogen bonds, and nonpolar interactions, including CH/π and other hydrophobic contacts, creates a binding environment that is highly specific for this compound and its derivatives. This intricate network of interactions is essential for the diverse biological roles of this important sugar.

Role in Immune Recognition and Antigenicity

Fungal Glycans as Immunogenic Determinants

The cell walls of fungi are rich in polysaccharides, with mannans, polymers of mannose, being a major component of the outer layer. These mannans, which can include β-D-mannopyranose residues, play a crucial role as immunogenic determinants, meaning they can be recognized by the host immune system and elicit an immune response. frontiersin.orgnih.gov Fungal mannans are considered pathogen-associated molecular patterns (PAMPs), which are conserved molecules on microbes that are recognized by the innate immune system. frontiersin.orgelifesciences.org

The structure of these mannans is complex, consisting of linear and branched polymers with various glycosidic linkages, including α-1,2, α-1,3, α-1,4, α-1,6, and β-1,2 bonds. plos.org Some branched mannans also contain β-D-mannopyranose residues in their side chains. nih.gov This structural diversity influences their recognition by the host. For instance, the outer mannan layer of some fungi, like Candida albicans, can mask the inner β-glucan layer, which is a potent immune stimulator, thereby helping the fungus to evade immune detection. frontiersin.orgmdpi.com

Research has shown that different fungal species and even different life stages of the same fungus can have distinct mannan structures, leading to differential immune responses. aai.org For example, mannans from the pathogenic yeast Candida albicans can induce a different cytokine profile compared to those from the non-pathogenic yeast Saccharomyces cerevisiae. aai.orgfrontiersin.org This highlights the importance of specific mannan structures, including those containing β-D-mannopyranose, in shaping the host's immune response to fungal encounters. aai.org The immunogenicity of these fungal glycans makes them potential targets for the development of diagnostics and vaccines. researchgate.net

Recognition by Adaptive Immune System Receptors

The adaptive immune system, which provides long-lasting and specific immunity, also recognizes β-D-mannopyranose as part of larger fungal glycan structures. This recognition is primarily mediated by B cells and T cells, the key players of adaptive immunity.

B cells can produce antibodies that specifically bind to mannan structures. jci.org Studies have shown that humans have naturally occurring antibodies against fungal mannans, and the levels of these antibodies can vary among individuals. nih.gov These anti-mannan antibodies, including IgG and IgM, can play a protective role by mediating the classical pathway of complement activation, a crucial part of the immune response that helps to clear pathogens. jci.orgnih.govasm.org The specific site on an antigen to which an antibody binds is known as an epitope, and β-D-mannopyranose can be part of such an epitope. ebi.ac.uk

T cells, another critical component of the adaptive immune system, are also involved in the response to fungal mannans. Dendritic cells (DCs), which are antigen-presenting cells, can recognize and internalize fungal mannans and then present fragments of these glycans to T cells. oup.com This process can lead to the activation and proliferation of T cells, including the differentiation of T helper (Th) cells into specific subtypes, such as Th17 cells, which are important for antifungal immunity. elifesciences.orgoup.com For example, mannans from Candida glabrata have been shown to induce the proliferation of splenocytes (a mix of immune cells including T cells) and increase the expression of co-stimulatory molecules on DCs, which are necessary for T cell activation. oup.com The recognition of specific mannan structures, including those with β-linkages, by receptors on dendritic cells is a key step in initiating these T-cell mediated adaptive immune responses. aai.org

Recognition by Innate Immune System Receptors

The innate immune system, the body's first line of defense, utilizes a variety of pattern recognition receptors (PRRs) to detect conserved microbial structures, including fungal mannans containing β-D-mannopyranose. plos.orgnih.govnih.gov These receptors are expressed on various immune cells such as macrophages, dendritic cells (DCs), and neutrophils. nih.govannualreviews.org

Several C-type lectin receptors (CLRs) are key in recognizing mannan structures. These include:

Mannose Receptor (MR) : This receptor recognizes terminal mannose residues and is involved in the phagocytosis of fungi and the induction of cytokine production. frontiersin.orgjax.org It has been shown to be responsible for the sensing of N-linked mannans. frontiersin.org

Dectin-2 : This receptor recognizes α-mannans and plays a role in initiating inflammatory responses to fungal infections. frontiersin.orgradboudumc.nlnih.gov It has been demonstrated that Dectin-2 is crucial for the potentiation of trained immunity induced by N-linked mannans from Candida albicans. radboudumc.nlnih.gov

DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) : This receptor, found on dendritic cells, recognizes high-mannose structures on various pathogens, including fungi. nih.govfrontiersin.orgacs.org It binds to mannose-containing glycoconjugates and is involved in antigen presentation. plos.orgnih.gov

Langerin : Expressed on Langerhans cells (a type of dendritic cell in the skin), Langerin also recognizes mannose-rich sugars on pathogens. nih.govpdbj.org

Toll-like receptors (TLRs) , another class of PRRs, also contribute to mannan recognition. TLR4 has been shown to recognize O-linked mannans from Candida albicans, working in concert with the Mannose Receptor which recognizes N-linked mannans. frontiersin.org TLR2 is also implicated in the recognition of fungal mannans and can cooperate with Dectin-1 to amplify immune responses. mdpi.comnih.gov

The engagement of these innate immune receptors by fungal mannans triggers a cascade of signaling events within the immune cells. This leads to the production of various cytokines and chemokines, which are signaling molecules that orchestrate the immune response by recruiting other immune cells to the site of infection and activating their antimicrobial functions. oup.comnih.gov The recognition of β-D-mannopyranose as part of these complex mannan structures is therefore a critical initial step in the host's innate defense against fungal pathogens.

Table 1: Key Innate Immune Receptors for Fungal Mannans

| Receptor | Ligand Specificity | Function | Cell Types |

|---|---|---|---|

| Mannose Receptor (MR) | N-linked mannans, terminal mannose | Phagocytosis, cytokine production | Macrophages, Dendritic Cells |

| Dectin-2 | α-mannans, high-mannose structures | Cytokine production, trained immunity | Macrophages, Dendritic Cells, Neutrophils |

| DC-SIGN | High-mannose glycans | Adhesion, antigen presentation | Dendritic Cells |

| Langerin | Mannose-rich glycans | Pathogen uptake and degradation/transfer | Langerhans Cells |

| TLR4 | O-linked mannans | Cytokine production | Monocytes, Macrophages |

| TLR2 | Fungal mannans, in cooperation with other receptors | Amplification of immune response | Macrophages, Dendritic Cells |

Epitope Presentation and Antibody Binding

Following recognition by the immune system, components of fungal mannans, including β-D-mannopyranose, can be processed and presented as epitopes to elicit a specific antibody response. ebi.ac.uknih.gov An epitope is the specific part of an antigen that is recognized by an antibody or a T-cell receptor.

Dendritic cells and other antigen-presenting cells (APCs) internalize fungal pathogens or their components. oup.com Inside the APC, the fungal proteins and glycans are broken down into smaller pieces. These fragments, including glycopeptides containing mannan structures, can then be loaded onto Major Histocompatibility Complex (MHC) molecules and presented on the surface of the APC. This presentation allows for the recognition by T-helper cells, which in turn help to activate B cells to produce antibodies. oup.com

The antibodies produced are specific to the epitopes presented. For instance, antibodies can be generated that specifically recognize β-1,4-linked mannan structures. deakin.edu.au Studies have demonstrated the in vitro production of specific anti-mannan IgM and IgG antibodies by human lymphocytes when stimulated with Candida albicans mannan. jci.org These mannan-specific antibodies can then bind to the surface of the fungus, leading to several effector functions, such as:

Complement Activation: Binding of IgG antibodies to fungal mannans can initiate the classical pathway of the complement system, leading to the opsonization (marking for destruction) and lysis of the fungal cells. nih.govasm.org

Opsonization for Phagocytosis: Antibodies coating the fungal surface can be recognized by Fc receptors on phagocytic cells like macrophages and neutrophils, enhancing the uptake and killing of the fungus.

The presence of β-D-mannopyranose within a larger glycan structure can influence the binding affinity and specificity of antibodies. researchgate.net The specific arrangement of mannose residues and their linkages, including the presence of β-anomers, creates a unique three-dimensional structure that is recognized by the antigen-binding site of an antibody. This specificity is crucial for the adaptive immune system to mount a targeted and effective response against fungal pathogens. ebi.ac.uknih.gov

Synthetic Methodologies for Beta D Mannopyranose Derivatives and Oligosaccharides

Glycosylation Strategies for Beta-Mannosides

The formation of the β-mannosidic linkage, a 1,2-cis-glycosidic bond, is a significant synthetic challenge. wikipedia.orgacs.org Various methods have been developed to achieve this transformation with high stereoselectivity.

Anhydro sugars, which are intramolecular anhydrides of monosaccharides, serve as valuable intermediates in the synthesis of β-mannosides. researchgate.net These conformationally constrained bicyclic or tricyclic structures can be activated to undergo ring-opening reactions with glycosyl acceptors, leading to the formation of glycosidic bonds. researchgate.net

One prominent example is the use of 1,2-anhydropyranose donors, which can be activated by borinic or boronic acid catalysts to react with nucleophiles. nih.gov This approach, known as intramolecular aglycone delivery (IAD), has been successfully employed for the construction of β-mannosides. mdpi.comfrontiersin.org For instance, the reaction of 1,2-anhydromannose donors with mono-ol acceptors in the presence of a suitable catalyst can yield β-mannosides in high yields and with complete 1,2-cis stereoselectivity. frontiersin.org Another strategy involves the polymerization of 1,2-anhydro-3,4,6-tri-O-benzyl-β-D-mannopyranose under acidic catalysis, which can produce polymers with varying anomeric configurations. nih.gov Low-temperature polymerization using trifluoromethanesulfonic anhydride (B1165640) as an initiator has been shown to favor the cis-opening of the anhydro ring. nih.gov

The orthoester-based glycosylation method provides an alternative route to β-mannosides. This strategy involves the formation of a 1,2-orthoester at the anomeric center of the mannose donor, which can then be rearranged to form the desired glycosidic linkage. The synthesis of 3,4,6-tri-O-acetyl-β-D-mannopyranose 1,2-orthoacetates from 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide and various alcohols in the presence of bases like 2,6-lutidine has been described. cdnsciencepub.com This method can be highly stereoselective, favoring the formation of the OR-exo-diastereoisomer. cdnsciencepub.com

Furthermore, a convergent approach for synthesizing mannodendrimers has utilized 1,2-O-(1-cyano)ethylidene derivatives of mannose as glycosyl donors. nih.gov These donors react with sugar trityl ethers in a process known as the trityl-cyanoethylidene condensation to form branched mannooligosaccharides. nih.gov

Achieving high stereoselectivity in the formation of β-mannosidic linkages is a primary focus of modern carbohydrate synthesis. mdpi.com Several innovative strategies have been developed to address this challenge.

The Crich β-mannosylation is a well-established method that relies on the in situ generation of a highly reactive α-mannosyl triflate from a mannosyl sulfoxide (B87167) or thioglycoside donor. wikipedia.orgacs.org This intermediate then undergoes an SN2-like reaction with a glycosyl acceptor to furnish the β-mannoside with high stereoselectivity. researchgate.netwikipedia.org The use of a 4,6-O-benzylidene protecting group on the mannosyl donor is crucial for the success of this reaction. researchgate.netuniversiteitleiden.nl

Intramolecular aglycone delivery (IAD) is another powerful technique where the glycosyl acceptor is temporarily tethered to the donor, facilitating a spatially constrained glycosylation event that favors the formation of the β-linkage. mdpi.combeilstein-journals.org Various tethering strategies have been explored, including those mediated by vinyl ethers and p-methoxybenzyl (PMB) groups. beilstein-journals.org

Other notable methods include:

Anomeric O-alkylation: This involves the reaction of a D-mannose-derived 1,2-diol with an electrophile in the presence of a base like cesium carbonate. nih.gov

Dehydrative glycosylation: This method uses a combination of a sulfoxide reagent and trifluoromethanesulfonic anhydride to activate a 1-hydroxyl sugar donor for glycosylation. acs.org

Catalyst-controlled glycosylation: The use of specific catalysts, such as bis-thiourea catalysts, can promote the formation of β-mannosides from appropriately protected glycosyl donors. nih.gov

Remote C5-carboxylate participation: The presence of a carboxylate ester at the C5 position of a mannuronate donor can direct the stereochemical outcome of glycosylation to favor the β-anomer. nih.gov

The table below summarizes some of the key stereoselective glycosylation methods for β-mannoside synthesis.

| Method | Donor Type | Key Features |

| Crich β-Mannosylation | Mannosyl sulfoxide or thioglycoside | In situ formation of α-mannosyl triflate; requires 4,6-O-benzylidene protection. researchgate.netwikipedia.orgacs.org |

| Intramolecular Aglycone Delivery (IAD) | Tethered donor-acceptor pair | Temporary tethering promotes intramolecular glycosylation. mdpi.combeilstein-journals.org |

| Anomeric O-Alkylation | D-mannose-derived 1,2-diol | Mild conditions using a base like cesium carbonate. nih.gov |

| Dehydrative Glycosylation | 1-Hydroxyl sugar | Activation with a sulfoxide and triflic anhydride. acs.org |

| Catalyst-Controlled Glycosylation | Acetonide-protected glycosyl phosphate | Utilizes specific catalysts like bis-thiourea. nih.gov |

| C5-Carboxylate Participation | Mannuronate ester | Remote stereodirecting effect of the C5-carboxylate group. nih.gov |

Synthesis of Protected Beta-D-Mannopyranose Building Blocks

The synthesis of complex oligosaccharides and glycoconjugates containing β-D-mannopyranose relies on the availability of suitably protected monosaccharide building blocks. ulisboa.ptsigmaaldrich.com These building blocks must have orthogonal protecting groups that allow for the selective unmasking of specific hydroxyl groups for subsequent glycosylation reactions. rsc.org

The polyhydroxylated nature of monosaccharides like mannose necessitates the use of regioselective protection and deprotection strategies to differentiate between the various hydroxyl groups. rsc.org This can be achieved through several approaches:

Enzyme-catalyzed reactions: Lipases can be used for regioselective acetylation. researchgate.net

Stannylene acetal (B89532) method: The formation of a stannylene acetal can activate a specific hydroxyl group for subsequent alkylation or acylation. wiley-vch.de

Borinic acid catalysis: Diphenylborinic acid can be used to selectively protect the equatorial C3-hydroxyl group. wiley-vch.de

Reagent-dependent regioselectivity: The choice of acetylating agent (e.g., acetic anhydride vs. acetyl chloride) can influence the position of acetylation. rsc.org

Reductive cleavage of acetals: Benzylidene acetals, commonly used to protect the 4- and 6-hydroxyl groups, can be regioselectively opened to expose either the C4 or C6 hydroxyl group. wiley-vch.de

A variety of protecting groups are employed in these strategies, including benzyl (B1604629) ethers, silyl (B83357) ethers (e.g., TBDMS, TBDPS), benzylidene acetals, and ester groups (e.g., acetyl, benzoyl, levulinoyl). ulisboa.ptsigmaaldrich.comwiley-vch.de The careful selection and manipulation of these groups are essential for the successful synthesis of complex carbohydrate structures. sigmaaldrich.comrsc.org

Specific anhydro derivatives of β-D-mannopyranose are key intermediates in many synthetic pathways.

1,6-Anhydro-β-D-mannopyranose: This bicyclic compound, also known as D-mannosan, is a versatile building block due to its rigid structure and enhanced stability. It can be synthesized through various methods:

Microwave-assisted dehydration/demethanolization: Heating D-mannose (B1359870) or its methyl glycosides in a solvent like sulfolane (B150427) under microwave irradiation can produce 1,6-anhydro-β-D-mannopyranose in high yield. nih.gov

Base-mediated intramolecular cyclization: Treatment of a suitably protected mannosyl halide, such as 2,3,6-tri-O-benzyl-α-D-mannopyranosyl chloride, with a base like sodium hydride can induce cyclization to form the 1,6-anhydro ring.

Acid-catalyzed cyclization: Treatment of D-mannose derivatives with acid can also lead to the formation of the 1,6-anhydro structure.

1,2-Anhydro-3,4,6-tri-O-benzyl-β-D-mannopyranose: This epoxide derivative is a highly valuable donor for the synthesis of β-mannosides. frontiersin.orgontosight.ai Its synthesis typically involves the benzylation of the 3, 4, and 6-hydroxyl groups of a mannose precursor, followed by the formation of the 1,2-anhydro (epoxide) ring. ontosight.ai This protected sugar is relatively stable and can be used in glycosylation reactions to introduce the β-mannosyl unit. ontosight.ai For example, it can be used to prepare mannopyranosides that are important for studying carbohydrate-protein interactions. ontosight.ai

The table below provides a summary of the synthesis of these specific anhydro derivatives.

| Compound | Precursor | Key Reagents/Conditions |

| 1,6-Anhydro-β-D-mannopyranose | D-mannose or methyl α-D-mannopyranoside | Microwave irradiation in sulfolane. nih.gov |

| 1,6-Anhydro-β-D-mannopyranose | 2,3,6-Tri-O-benzyl-α-D-mannopyranosyl chloride | Sodium hydride in THF. |

| 1,2-Anhydro-3,4,6-tri-O-benzyl-β-D-mannopyranose | β-D-Mannopyranose derivative | Benzyl chloride, base; subsequent anhydro ring formation. ontosight.ai |

Preparation of Complex Oligosaccharides Containing this compound

The assembly of complex oligosaccharides incorporating β-D-mannopyranose units is a significant challenge in carbohydrate chemistry. Chemists employ both purely chemical and combined chemoenzymatic strategies to achieve these intricate structures.

Convergent and Blockwise Synthetic Approaches

A key application of this strategy is in the synthesis of fragments of the Candida albicans cell wall mannan (B1593421), which contains β-(1→2)-linked mannoside units. researchgate.net In one approach, β-(1→2)-oligomannosyl thioglycosides and sulfoxides, containing up to four mannose units, are used as glycosyl donors. researchgate.net These blocks are then coupled with a selectively protected α-(1→2)-dimannoside acceptor to create larger structures, such as a pentasaccharide with both α-(1→2) and β-(1→2) linkages. researchgate.net The success of these glycosylations can depend more on the specific structures of the donor and acceptor molecules than on the particular activation method used. researchgate.netresearchgate.net

Another convergent approach utilizes the trityl-cyanoethylidene condensation method for synthesizing highly branched mannooligosaccharides. nih.gov This strategy employs a pivotal glycosyl donor, such as the peracetylated 1,2-O-(1-cyano)ethylidene-3,6-di-O-(α-D-mannopyranosyl)-beta-D-mannopyranose, which is itself a branched structure. nih.gov This donor block is then reacted with various glycosyl acceptors containing trityl ether protecting groups at specific positions. nih.gov For example, reacting this donor with methyl 6-O-trityl-α-D-mannopyranoside can produce a tetrasaccharide. nih.gov This blockwise method allows for the systematic assembly of complex dendritic manno-oligosaccharides with yields for the key glycosylation steps ranging from 50% to 66%. nih.gov

Table 1: Examples of Building Blocks in Convergent Synthesis

| Glycosyl Donor Block | Glycosyl Acceptor Example | Resulting Structure Fragment |

| β-(1→2)-trimannoside glycosyl donor researchgate.net | Selectively protected α-(1→2)-dimannoside researchgate.net | Pentasaccharide with α-(1→2) and β-(1→2) linkages researchgate.net |

| Peracetylated 1,2-O-(1-cyano)ethylidene-3,6-di-O-(α-D-mannopyranosyl)-beta-D-mannopyranose nih.gov | Methyl 6-O-trityl-α-D-mannopyranoside nih.gov | Branched tetrasaccharide nih.gov |

| p-tolyl-β-(1→3)-D-glucan disaccharide dtu.dk | Disaccharide building block dtu.dk | Tetra-, hexa-, octa-, deca-, and dodeca-β-(1→3)-D-glucans dtu.dk |

Chemoenzymatic Synthesis Using Phosphorylases and Glycosyltransferases

Chemoenzymatic synthesis combines the precision of enzymes with the versatility of chemical synthesis. Glycoside phosphorylases and glycosyltransferases are particularly valuable for forming specific glycosidic bonds.

Glycoside phosphorylases (GPs) catalyze the reversible cleavage of a glycosidic bond using inorganic phosphate. acs.org By running the reaction in reverse, they can synthesize oligosaccharides. acs.orgnih.gov For instance, mannoside phosphorylases from the GH130 family, found in human gut bacteria, can synthesize β-D-Manp-(1,4)-β-D-GlcpNAc-1,4-D-GlcpNAc, a precious N-glycan core oligosaccharide. researchgate.net These enzymes use α-D-mannose 1-phosphate as the mannosyl donor and can add mannose units to various acceptors. nih.govresearchgate.net

Glycosyltransferases are enzymes that transfer a sugar moiety from an activated sugar nucleotide donor to an acceptor molecule. One-pot multi-enzyme (OPME) systems have been developed to synthesize sugar nucleotides for D-mannose, which can then be used by mannosyltransferases. escholarship.org While chemical synthesis of β-D-mannopyranosides is known to be challenging, enzymatic catalysis provides an efficient alternative. researchgate.net For example, a recombinant β-(1→4)-mannosyltransferase has been used for the chemoenzymatic synthesis of the Salmonella group E1 core trisaccharide. nih.gov

Table 2: Enzymes Used in β-D-Mannopyranose Oligosaccharide Synthesis

| Enzyme Type | Enzyme Example | Donor Substrate | Acceptor Example | Product |

| Glycoside Phosphorylase | UhgbMP (GH130 family) nih.govresearchgate.net | α-D-mannose 1-phosphate nih.gov | d-glucose, d-mannose nih.gov | Manno-oligosaccharides nih.gov |

| Glycoside Phosphorylase | Maltose Phosphorylase acs.org | β-D-glucose-1-phosphate acs.org | [¹⁸F]FDG acs.org | [¹⁸F]FDM (Maltose derivative) acs.org |

| Glycosyltransferase | β-(1→4)-mannosyltransferase nih.gov | GDP-mannose (typical) | Disaccharide acceptor | Salmonella core trisaccharide nih.gov |

Functionalization and Derivatization Techniques

The hydroxyl groups of β-D-mannopyranose offer multiple sites for chemical modification. Functionalization and derivatization are key to creating probes, intermediates, and analogues for glycobiology research.

Oxidation, Reduction, and Substitution Reactions of Hydroxyl Groups

The hydroxyl and carbonyl groups of monosaccharides are the primary sites for chemical reactions. libretexts.org

Oxidation: Mild oxidation, for example with hypobromite, converts the aldehyde group of an aldose to a carboxylic acid, forming an aldonic acid. libretexts.org Stronger oxidizing agents like nitric acid oxidize both the aldehyde and the primary alcohol group (at C6) to yield a dicarboxylic acid, known as an aldaric acid. libretexts.org

Reduction: The carbonyl group of mannose can be reduced, typically using sodium borohydride, to form the corresponding sugar alcohol (alditol), D-mannitol. libretexts.org This reduction makes the two ends of the carbon chain identical. libretexts.org